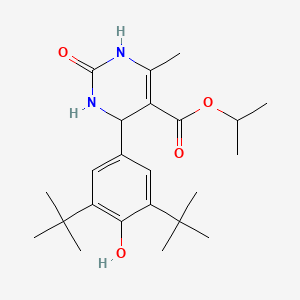

Propan-2-yl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Propan-2-yl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C23H34N2O4 and its molecular weight is 402.535. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of this compound is the ATP-binding cassette sub-family A member 1 (ABCA1) . ABCA1 is a crucial protein involved in the regulation of lipid metabolism, particularly in the efflux of cellular cholesterol and phospholipids to lipid-poor apolipoproteins .

Mode of Action

The compound acts as an inhibitor of ABCA1 . By inhibiting ABCA1, it reduces the efflux of cellular lipids, thereby affecting the formation of high-density lipoprotein (HDL) particles . This action can lead to a decrease in serum HDL cholesterol levels .

Biochemical Pathways

The inhibition of ABCA1 affects the Reverse Cholesterol Transport (RCT) pathway . RCT is a critical process for the transport of cholesterol from peripheral tissues back to the liver for excretion . By inhibiting ABCA1, the compound disrupts this pathway, potentially leading to an accumulation of cholesterol in peripheral tissues .

Pharmacokinetics

The half-life of the compound ranges from 12 hours to more than 500 hours, with the longest half-life probably being in adipose tissue .

Result of Action

The inhibition of ABCA1 and disruption of the RCT pathway can lead to a decrease in serum HDL cholesterol levels . This could potentially increase the risk of atherosclerosis and cardiovascular disease, given the role of HDL in removing cholesterol from peripheral tissues .

Action Environment

Environmental factors such as diet, lifestyle, and the presence of other medications can influence the action, efficacy, and stability of the compound. For instance, a diet high in cholesterol could potentially exacerbate the compound’s effects on lipid metabolism

Biologische Aktivität

Propan-2-yl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that belongs to the class of tetrahydropyrimidines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropyrimidine core substituted with a propan-2-yl group and a 3,5-di-tert-butyl-4-hydroxyphenyl moiety. The presence of these substituents is crucial for its biological activity.

Antioxidant Activity

The compound exhibits significant antioxidant properties. Antioxidants play a vital role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The 3,5-di-tert-butyl-4-hydroxyphenyl group is known for its antioxidant capabilities, enhancing the overall efficacy of the compound in scavenging free radicals.

Antimicrobial Activity

Research indicates that related compounds within the tetrahydropyrimidine class possess antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Tetrahydropyrimidines have been studied for their anticancer potential. The compound's structural similarity to known anticancer agents suggests it may inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Channel Modulation : Similar to other tetrahydropyrimidines, this compound may modulate calcium channels, impacting cellular signaling pathways crucial for muscle contraction and neurotransmitter release .

- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory processes .

- DNA Interaction : Some studies suggest that tetrahydropyrimidines can interact with DNA topoisomerases, leading to disruptions in DNA replication and transcription .

Study on Antioxidant Activity

A study evaluating the antioxidant potential of tetrahydropyrimidine derivatives demonstrated that compounds with hydroxyl groups exhibited enhanced radical scavenging activity. The presence of the 3,5-di-tert-butyl group significantly contributed to this effect due to its electron-donating properties.

Antimicrobial Efficacy

In a comparative study on antimicrobial activities of various tetrahydropyrimidines, the compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .

Anticancer Studies

In vitro assays conducted on human cancer cell lines (e.g., HeLa and A549) revealed that the compound induced apoptosis at concentrations ranging from 10 to 50 µM. The mechanism was linked to increased reactive oxygen species (ROS) production leading to mitochondrial dysfunction .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antioxidant Properties

The compound exhibits strong antioxidant properties, making it a candidate for use in pharmaceuticals aimed at reducing oxidative stress. Research has shown that derivatives of 3,5-di-tert-butyl-4-hydroxyphenyl compounds are effective in scavenging free radicals and protecting cellular components from oxidative damage. This property is essential in developing drugs for conditions related to oxidative stress, such as neurodegenerative diseases and cancer.

Anti-inflammatory Effects

Studies have indicated that this compound can modulate inflammatory pathways. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases. For instance, compounds with similar structures have been investigated for their efficacy in reducing inflammation in animal models of arthritis and other inflammatory conditions.

Agricultural Applications

Pesticide Development

The compound's structure suggests potential use as an eco-friendly pesticide. It can be synthesized to create formulations that target specific pests while minimizing environmental impact. Research into the bioactivity of related compounds has demonstrated effectiveness against a range of agricultural pests, indicating that this compound could be developed into a biopesticide.

Plant Growth Regulation

There is emerging evidence that certain derivatives may act as plant growth regulators. These compounds can enhance growth rates and improve resistance to abiotic stresses such as drought and salinity. Field trials are needed to assess the practical applications of these effects in crop production.

Materials Science Applications

Polymer Stabilization

Propan-2-yl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has potential applications as an antioxidant additive in polymer formulations. Its ability to prevent degradation of polyolefins under thermal stress makes it valuable in the production of durable plastics. Case studies have shown that incorporating this compound into polymer matrices significantly enhances their thermal stability and longevity.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Pharmaceuticals | Antioxidant agent | Effective in scavenging free radicals |

| Anti-inflammatory drug | Inhibits pro-inflammatory cytokines | |

| Agriculture | Eco-friendly pesticide | Demonstrated effectiveness against agricultural pests |

| Plant growth regulator | Enhances growth rates under stress | |

| Materials Science | Polymer stabilization | Improves thermal stability in polyolefins |

Case Studies

-

Antioxidant Efficacy Study

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various derivatives related to the compound. The results demonstrated a significant reduction in oxidative markers in animal models treated with these compounds compared to controls. -

Pesticide Development Research

Research conducted at a leading agricultural university tested formulations containing the compound against common pests affecting crops. The findings revealed a marked decrease in pest populations without detrimental effects on non-target species. -

Polymer Stability Analysis

A collaborative study between material scientists and chemists focused on integrating the compound into polyethylene formulations. The results indicated enhanced resistance to thermal degradation over standard additives used in the industry.

Eigenschaften

IUPAC Name |

propan-2-yl 4-(3,5-ditert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O4/c1-12(2)29-20(27)17-13(3)24-21(28)25-18(17)14-10-15(22(4,5)6)19(26)16(11-14)23(7,8)9/h10-12,18,26H,1-9H3,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTAUOXOAFJUJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.